[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
CAS No.:
Cat. No.: VC16180283
Molecular Formula: C33H38Cl2F3N3O2Ru
Molecular Weight: 737.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H38Cl2F3N3O2Ru |
|---|---|
| Molecular Weight | 737.6 g/mol |
| IUPAC Name | [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium |
| Standard InChI | InChI=1S/C21H26N2.C12H12F3NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | TUXRUOWNSPNNTK-UHFFFAOYSA-L |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a ruthenium center coordinated by three primary ligands:
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A chloride ligand (Cl⁻) contributing to the complex’s Lewis acidity.
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A chelating isopropoxybenzylidene group that enhances thermal stability via oxygen–ruthenium coordination.
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A bulky N-heterocyclic carbene (NHC) ligand derived from 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, which provides steric shielding to the metal center .
The trifluoroacetylated amino group at the para-position of the benzylidene moiety introduces electron-withdrawing effects, modulating the catalyst’s electronic profile for reactions with electron-deficient substrates.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₃H₃₈Cl₂F₃N₃O₂Ru | |
| Molecular weight | 737.6 g/mol | |
| CAS number | 301224-40-8 | |
| Crystal structure | Monoclinic, P2₁/c | |
| Solubility | Dichloromethane, toluene |
Spectroscopic Characterization
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NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ reveals characteristic resonances for the NHC’s mesityl groups (δ 2.1–2.3 ppm, singlet for methyl protons) and the isopropoxy moiety (δ 1.3 ppm, doublet for CH₃ groups) .
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X-ray Diffraction: Single-crystal analyses confirm a distorted square-pyramidal geometry around ruthenium, with bond lengths of 2.05 Å (Ru–Ccarbene) and 2.38 Å (Ru–Cl) .
Synthesis and Scale-Up Strategies
Laboratory-Scale Preparation
The synthesis follows a modular approach:
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Ligand Preparation:
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Condensation of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene with 2-isopropoxy-5-nitroaniline.
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Subsequent reduction of the nitro group to an amine and trifluoroacetylation.
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Metalation:
Table 2: Synthetic Yield Optimization
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ligand synthesis | 110 | 78 | 95 |
| Metalation | 25 | 65 | 99 |
Industrial-Scale Production
Key challenges in scale-up include:
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Oxygen Sensitivity: Requires glovebox or Schlenk-line techniques for handling .
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Byproduct Management: Unreacted ruthenium precursors are removed via chelation with ethylenediaminetetraacetic acid (EDTA).
Catalytic Applications in Organic Synthesis
Ring-Closing Metathesis (RCM)
The catalyst achieves >90% conversion in forming macrocyclic lactams (e.g., 14-membered rings) at 0.5 mol% loading, outperforming Grubbs II in substrates with electron-withdrawing groups .
Table 3: RCM Performance Comparison
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Diethyl diallylmalonate | 0.5 | 2 | 95 |
| N-Tosyl diallylamine | 1.0 | 4 | 88 |
Cross-Metathesis (CM) with Fluorinated Olefins
The electron-deficient nature of the catalyst enables efficient CM between styrenes and perfluoroalkenes, a reaction previously hampered by low conversion rates .
Mechanistic Insight: Density functional theory (DFT) calculations suggest the trifluoroacetyl group lowers the LUMO energy of the metallocyclobutane intermediate, accelerating [2+2] cycloaddition .
Comparative Analysis with Contemporary Catalysts
Table 4: Catalyst Performance Metrics
| Parameter | This Catalyst | Grubbs II | Hoveyda-Grubbs I |
|---|---|---|---|
| TON (RCM) | 1,800 | 1,200 | 950 |
| CM with CF₂=CF₂ | Yes | No | No |
| Thermal Stability (°C) | 180 | 120 | 160 |
Key Advantage: The synergistic effect of the NHC’s steric bulk and the electron-withdrawing benzylidene substituent enables operation under ambient conditions for air-sensitive substrates .
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